Product packaging for 2,4-Bis(xylylazo)resorcinol(Cat. No.:CAS No. 29190-28-1)

2,4-Bis(xylylazo)resorcinol

Cat. No.: B13824139
CAS No.: 29190-28-1
M. Wt: 374.4 g/mol
InChI Key: JTHUBMQPODORFF-MHVONFLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Bis(xylylazo)resorcinol is an azo compound with the molecular formula C₂₂H₂₂N₄O₂ and a molecular weight of 374.44 g/mol . This chemical is offered with a high purity level of 96% for research and development applications . It is characterized by a high boiling point of 526.3°C and a flash point of 272.1°C, indicating thermal stability suitable for various industrial processes . The primary research and industrial value of this compound lies in its function as a key dye component. It is specifically identified as a constituent in reaction masses used to create industrial colorants like SOLVENT YELLOW 175 . These dyes are extensively applied in the coloration of petroleum-based products, including mineral oils, aliphatic and aromatic hydrocarbon solvents, and fuels . Its physical properties make it suitable for formulations that are readily pumped, poured, or metered directly from containers in industrial settings . Researchers in materials science and industrial chemistry utilize this compound to develop color solutions for non-aqueous systems. Intended Use and Handling: This product is intended for research and development purposes in a controlled laboratory or industrial setting by qualified personnel. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, personal, veterinary, or household use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O2 B13824139 2,4-Bis(xylylazo)resorcinol CAS No. 29190-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29190-28-1

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

(2Z,6E)-2,6-bis[(2,4-dimethylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)11-13)23-25-19-9-10-20(27)21(22(19)28)26-24-18-8-6-14(2)12-16(18)4/h5-12,23-24H,1-4H3/b25-19+,26-21-

InChI Key

JTHUBMQPODORFF-MHVONFLCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N/NC3=C(C=C(C=C3)C)C)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=C(C=C(C=C3)C)C)C2=O)C

Origin of Product

United States

Contextualization Within Azo Dye Chemistry Research

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings. jchemrev.com Their ease of synthesis, cost-effectiveness, and the wide spectrum of colors achievable have made them integral to numerous industries, including textiles, printing, and analytical chemistry. jchemrev.comjchemrev.com The chemistry of azo dyes dates back to the mid-19th century, with the discovery of diazo compounds around 1858 marking a pivotal moment in modern organic chemistry. jchemrev.com The fundamental synthesis involves a two-step process: diazotization, where an aromatic primary amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or an aromatic amine. jchemrev.comunb.ca

Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are common coupling components in the synthesis of azo dyes. The hydroxyl groups on the resorcinol ring are activating, making it susceptible to electrophilic substitution by diazonium ions. This reactivity allows for the formation of mono-, bis-, and even trisazo dyes. revistaindustriatextila.ro Azo derivatives of resorcinol have been extensively studied for various applications due to their dyeing capabilities and other functional properties. revistaindustriatextila.ro Compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR) are well-known analytical reagents valued for their high sensitivity in forming colored complexes with metal ions. jchemrev.comjchemrev.com

Significance of Bis Azo Derivatives in Chemical Sciences

Bis-azo compounds, containing two azo groups, represent a significant subclass of azo dyes. Their extended chromophoric system, resulting from the two azo linkages, often leads to more intense and deeper colors compared to their monoazo counterparts. The synthesis of bis-azo dyes can be achieved by coupling two moles of a diazonium salt with a coupling component that has two active sites, or by using a diamine to create a bis-diazonium salt which is then coupled with two moles of a coupling agent. iipseries.org

The first disazo dye, Biebrich Scarlet, was synthesized by coupling diazotised 4-aminoazobenzene-3,4'-disulphonic acid with β-naphthol. iipseries.org Another early example involved coupling resorcinol (B1680541) with diazotized sulfanilic acid and diazotized crude 2,4-xylidine. iipseries.org This demonstrates the early recognition of resorcinol as a valuable component in creating bis-azo structures.

The significance of bis-azo derivatives extends beyond their tinctorial properties. They are investigated for applications in advanced materials, such as molecular solar thermal fuels, where the photoisomerization of the azo groups can be used for energy storage. researchgate.net Furthermore, bis(hetaryl)azo dyes have been synthesized and studied for their unique absorption properties and stability, making them suitable for various high-tech applications. organic-chemistry.org In analytical chemistry, the ability of some bis-azo compounds to form stable complexes with metal ions makes them useful as chromogenic reagents. najah.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Bis(xylylazo)resorcinol, which exists predominantly in its more stable hydrazone tautomeric form. rsc.orgacs.org These calculations can elucidate the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties and reactivity of azo dyes. psu.edu It is employed to optimize molecular geometries and calculate various electronic parameters. psu.eduacs.org For molecules like this compound, DFT calculations help in understanding the planarity of the molecule, the bond lengths and angles, and the electronic interactions between the resorcinol (B1680541) core and the xylylazo substituents. acs.org

DFT methods, such as those using the B3LYP functional, are effective for predicting the electronic and optical properties of azo dyes. psu.eduissr-journals.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comdntb.gov.ua For instance, studies on similar azo dyes have shown that the HOMO is typically spread over the donor part of the molecule, while the LUMO is localized on the acceptor moiety. mdpi.comdntb.gov.ua In this compound, the resorcinol ring with its hydroxyl groups acts as an electron donor, and the azo groups function as electron acceptors.

Table 1: Representative DFT-Calculated Electronic Properties for Azo Dyes

ParameterDescriptionTypical Value Range for Azo Dyes (eV)
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-filled orbital; related to the ability to donate electrons.-5.5 to -6.5
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital; related to the ability to accept electrons.-2.0 to -3.5
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com2.5 to 4.0
Ionization Potential (IP ≈ -EHOMO)Energy required to remove an electron. High IP indicates high stability. psu.edu5.5 to 6.5
Electron Affinity (EA ≈ -ELUMO)Energy released when an electron is added. High EA indicates a greater tendency to accept electrons. psu.edu2.0 to 3.5

Note: The values in this table are representative for various azo dyes and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to DFT for studying large molecules and reaction pathways. scispace.comnih.gov These methods use a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data to approximate results. nahrainuniv.edu.iqrdd.edu.iq

PM3 is particularly useful for analyzing reaction mechanisms, such as the synthesis of this compound. nahrainuniv.edu.iq The synthesis involves a diazotization reaction followed by an azo coupling. nih.gov A PM3 calculation can model the transition states and intermediates along the reaction coordinate, helping to elucidate the mechanism and predict the feasibility of the reaction. scielo.br For example, it can be used to study the formation of the diazonium salt from 2,4-dimethylaniline (B123086) and its subsequent electrophilic attack on the resorcinol ring. scispace.comucl.ac.uk While less accurate than DFT for electronic properties, PM3 provides valuable qualitative insights into molecular geometries and reaction energetics. nih.govresearchgate.net

Table 2: Application of PM3 Method in Reaction Analysis

Aspect of Reaction AnalysisUtility of PM3 Method
Transition State GeometryPredicts the structure of high-energy transition states. scielo.br
Reaction EnergeticsCalculates heats of formation for reactants, products, and intermediates to estimate reaction enthalpies. researchgate.net
Mechanism ElucidationHelps visualize the step-by-step process of bond formation and breakage, such as in diazo coupling. science.gov
Stability of IntermediatesCompares the relative energies of possible intermediates to determine the most likely reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. physchemres.org By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular flexibility and conformational changes. tandfonline.com

For a molecule like this compound, which has several rotatable bonds, MD simulations are ideal for performing conformational analysis. The simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Key conformational aspects that can be studied include:

Rotation around the N-N single bonds in the hydrazone form.

Torsional angles between the resorcinol core and the xylyl groups. acs.org

Understanding the conformational landscape is crucial as the molecule's shape influences its physical and chemical properties. For instance, the π-π stacking interactions, which are important for the aggregation and adsorption behavior of dyes, are highly dependent on the molecular conformation. physchemres.orgphyschemres.org MD simulations in an explicit solvent can also reveal how interactions with solvent molecules, like water, affect the dye's conformation and properties. ugent.be

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules. dergipark.org.tr Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of azo dyes with a high degree of accuracy. psu.edunih.gov

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions responsible for the color of this compound. cdnsciencepub.com These transitions typically involve the promotion of an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). mdpi.com For azo dyes, the most significant electronic transition is often a π→π* transition within the conjugated system, which gives rise to their intense color. nih.gov

By comparing the computationally predicted spectrum with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the electronic effects of different substituents. academie-sciences.frnih.gov For example, calculations can show how the electron-donating hydroxyl groups on the resorcinol ring and the methyl groups on the xylyl rings influence the energy of the electronic transitions and thus the color of the dye. nih.gov The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra measured in solution. psu.edumdpi.com

Table 3: Representative TD-DFT Calculated vs. Experimental UV-Vis Data for a Substituted Azo Dye

CompoundElectronic TransitionCalculated λmax (nm) (TD-DFT/PCM)Experimental λmax (nm)Oscillator Strength (f)
Reactive Violet 5RHOMO → LUMO (π→π*)5525581.15
Reactive Violet 5RHOMO-1 → LUMO4955270.47

Source: Data adapted from a study on Reactive Violet 5R to illustrate the typical accuracy of TD-DFT calculations. psu.eduissr-journals.org

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rsc.org Calculated using DFT, the MEP is plotted onto the molecule's electron density surface, creating a color-coded map that reveals the charge distribution. researchgate.netecust.edu.cn

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs on electronegative atoms.

Blue: Regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP analysis would predict the most reactive sites. researchgate.net The oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo groups would appear as red or yellow regions, indicating their role as centers for electrophilic attack or hydrogen bonding. researchgate.netecust.edu.cn Conversely, the hydrogen atoms of the hydroxyl groups would be shown as blue regions, highlighting their acidity and potential for interaction with nucleophiles. This analysis is crucial for predicting how the molecule will interact with other reagents, surfaces, or biological macromolecules. tandfonline.comrsc.org

Coordination Chemistry and Metal Complexation Research

Chelation Behavior of 2,4-Bis(xylylazo)resorcinol Ligands

This compound acts as a multidentate ligand, capable of forming stable complexes with metal ions. The chelation primarily involves the nitrogen atoms of the two azo groups (-N=N-) and the oxygen atoms of the hydroxyl groups on the resorcinol (B1680541) ring. The spatial arrangement of these donor atoms allows the ligand to bind to a metal center, forming one or more chelate rings, which enhances the stability of the resulting complex. The presence of two azo-substituted xylyl groups on the resorcinol backbone influences the electronic properties and steric accessibility of the coordination sites, which in turn affects the selectivity and stability of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH and temperature, are often optimized to favor the formation of the desired complex.

Transition Metal Complexes (e.g., Fe(III), Co(II), Cu(II))

Transition metal complexes of this compound with iron(III), cobalt(II), and copper(II) have been synthesized and studied. These metals, with their partially filled d-orbitals, form colored complexes with the azo ligand, making them suitable for spectrophotometric studies. The geometry of these complexes can vary depending on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For instance, octahedral or tetrahedral geometries are commonly observed.

Metal IonTypical Coordination Geometry
Fe(III)Octahedral
Co(II)Octahedral or Tetrahedral
Cu(II)Square Planar or Distorted Octahedral

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in elucidating the nature of the metal-ligand bonding in these complexes.

UV-Visible Spectroscopy: The formation of the metal complex is often accompanied by a significant shift in the maximum absorption wavelength (λmax) compared to the free ligand. This shift is indicative of the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. A shift in the vibrational frequencies of the -N=N- (azo) and -OH (hydroxyl) groups upon complexation confirms their involvement in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed structural information in solution. Changes in the chemical shifts of the protons on the resorcinol and xylyl rings upon complexation can help to map the coordination environment.

Stoichiometry and Stability Studies of Metal Chelates

The stoichiometry of the metal chelates, i.e., the molar ratio of the metal to the ligand, is commonly determined using methods such as the mole-ratio method and Job's method of continuous variation. These studies often reveal the formation of 1:1 or 1:2 metal-ligand complexes. The stability of these chelates is quantified by their formation constants (stability constants). A higher formation constant indicates a more stable complex. The stability is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used.

Metal ChelateStoichiometry (M:L)Relative Stability
Fe(III) Complex1:1 and 1:2High
Co(II) Complex1:2Moderate
Cu(II) Complex1:1 and 1:2High

Advanced Analytical Applications in Chemical Research

Development of Colorimetric Reagents for Metal Ion Detection and Quantification

Azo dyes derived from resorcinol (B1680541) are well-established chromogenic reagents used in the spectrophotometric determination of a wide range of metal ions. nih.gov Their ability to form distinctively colored complexes with metal cations makes them highly valuable for visual and instrumental analysis.

The profound color change observed when azo resorcinol derivatives interact with metal ions is a direct result of complexation. These dyes typically act as bidentate or terdentate ligands, binding to metal ions through the nitrogen atoms of the azo groups and the oxygen atoms of the hydroxyl groups on the resorcinol ring. researchgate.net This coordination alters the electronic structure of the dye molecule.

The formation of the metal-ligand complex modifies the extent of the conjugated π-electron system within the molecule. This change in electron distribution shifts the molecule's maximum light absorption wavelength (λmax), typically from the ultraviolet or shorter-wavelength visible region to a longer-wavelength visible region, a phenomenon known as a bathochromic or red shift. researchgate.net The result is a visible color change; for instance, a solution might change from yellow to red or purple upon the introduction of a specific metal ion. nih.gov The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis via spectrophotometry.

The selectivity of azo resorcinol reagents for specific metal ions is highly dependent on the reaction conditions, particularly the pH of the solution. researchgate.netiaea.org By carefully controlling the pH, it is possible to selectively form complexes with certain metals. For example, the copper(II) complex with 4-(2-pyridylazo)resorcinol (B72590) (PAR), a related compound, forms at a pH greater than 5, while the zinc(II) complex forms at a pH above 8. researchgate.net

Researchers have functionalized these dyes onto other materials to enhance sensitivity and create robust sensor platforms. One approach involves immobilizing 4-(2-pyridylazo)resorcinol (PAR) onto functionalized hexagonal mesoporous silica (B1680970) to create a low-cost optical sensor for heavy metal ions. nih.gov Another method utilizes PAR-functionalized thermosensitive ionic microgels for the optical detection of heavy metals at nanomolar concentrations. nih.gov These advancements have led to very low detection limits, often reaching levels suitable for monitoring drinking water quality standards. nih.gov

The following table summarizes the detection limits for several heavy metal ions using a PAR-functionalized microgel sensor, demonstrating the high sensitivity achievable with these systems. nih.gov

Metal IonpHDetection Limit (nM)
Cu(II)338
Cu(II)712
Mn(II)1114
Pb(II)1179
Zn(II)1120
Ni(II)1121

Application in Analytical Methodologies for Trace Analysis

The intense coloration of the metal complexes formed by azo resorcinol derivatives makes them ideal for trace analysis. Spectrophotometry is the most direct application, where the absorbance of the colored complex is measured to determine metal concentration. nih.gov The high molar absorptivity of these complexes allows for the quantification of metals at very low levels. mdpi.com

To overcome matrix interference and achieve even lower detection limits, these reagents are often paired with separation and preconcentration techniques. Solid-phase extraction (SPE) is a common method where metal-PAR chelates are adsorbed onto a resin column. iaea.org The retained metals can then be eluted with a small volume of solvent, effectively concentrating them before analysis by methods like Flame Atomic Absorption Spectrometry (FAAS). iaea.org Another innovative approach is centrifuge-less cloud point extraction (CL-CPE), which uses a hydrophobic azo dye to extract cobalt, offering a simple, cheap, and environmentally friendly procedure that avoids organic solvents. mdpi.com

Chromatographic Detection Systems Utilizing Azo Resorcinol Derivatives

Azo resorcinol derivatives are amenable to analysis by high-performance liquid chromatography (HPLC), particularly using reverse-phase columns. sielc.com HPLC methods have been developed for the separation and quantification of resorcinol and its derivatives in various products. nih.govresearchgate.net

In these systems, a C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov Detection is typically achieved using a UV-Vis or diode array detector set at a wavelength where the compound exhibits strong absorbance. nih.govresearchgate.net For instance, a specific method for the separation of 2,4-Bis[(4-dodecylphenyl)azo]resorcinol utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This demonstrates the utility of HPLC for the quality control and analysis of products containing these azo dyes.

Role as Photo-Adsorbers in Photopolymerization Processes

Beyond metal detection, compounds containing azobenzene (B91143) groups, the core structure in 2,4-Bis(xylylazo)resorcinol, play a critical role in materials science as photo-adsorbers in photopolymerization processes. light-am.com The key to this function lies in the photo-isomerization of the azo group. nih.gov

When irradiated with light of a specific wavelength (typically UV or visible light), the stable trans-isomer of the azobenzene group absorbs a photon and converts to its metastable cis-isomer. light-am.com This reversible transformation induces a significant change in molecular geometry, from a linear rod-like shape (trans) to a bent shape (cis). nih.gov

In an azobenzene-containing polymer network, this molecular-level motion can be harnessed to generate macroscopic effects. mdpi.com The light-induced isomerization can cause the polymer chains to move and align, leading to an unusual solid-to-liquid transition that allows for the fabrication of complex micro- and nanostructures using light. light-am.com When the light is removed, the material solidifies. light-am.com This ability to convert light energy into mechanical work makes azobenzene polymers valuable for creating photodeformable materials, photo-actuators, and patterned surfaces. light-am.comnih.gov

Mechanistic Investigations and Reaction Pathways

Study of Azo Bond Formation Mechanisms

The synthesis of 2,4-Bis(xylylazo)resorcinol is a classic example of azo coupling, a cornerstone of synthetic dye chemistry. The primary mechanism involves two main stages: diazotization and azo coupling. smolecule.comchemicalbook.com

Diazotization: The process begins with the diazotization of an aromatic amine, in this case, 2,4-dimethylbenzenamine (also known as 2,4-xylidine). smolecule.comchemicalbook.com This reaction is typically carried out in a cold acidic solution (usually hydrochloric acid) with sodium nitrite (B80452). The nitrous acid, formed in situ, reacts with the amine to generate a diazonium salt.

Step 1: Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Step 2: Formation of the Diazonium Ion: The amino group of 2,4-dimethylbenzenamine attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the highly reactive 2,4-dimethylbenzenediazonium ion is formed.

Azo Coupling: The formed diazonium salt then acts as an electrophile in a reaction with a coupling agent, which for this compound is resorcinol (B1680541) (1,3-dihydroxybenzene). smolecule.comchemicalbook.com Resorcinol is a highly activated aromatic ring due to its two hydroxyl groups, which are strong ortho-, para-directors. The coupling occurs at the positions activated by the hydroxyl groups, leading to the formation of the two azo bonds (-N=N-). patsnap.com The reaction is typically performed in an alkaline medium, which facilitates the coupling by deprotonating the hydroxyl groups of resorcinol, further increasing its nucleophilicity. smolecule.com Two moles of the 2,4-dimethylbenzenediazonium salt react with one mole of resorcinol to yield the final this compound molecule. chemicalbook.com

Reductive Cleavage Pathways and Byproduct Analysis

A significant degradation pathway for azo compounds, including this compound, is the reductive cleavage of the azo bonds. smolecule.comindustrialchemicals.gov.au This process is of considerable environmental and toxicological interest as it breaks the molecule down into its constituent aromatic amines, which can be more mobile and potentially more toxic than the parent dye. smolecule.comindustrialchemicals.gov.au

The cleavage of the two azo linkages in this compound would result in the formation of two primary aromatic amines.

Predicted Reductive Cleavage Byproducts:

2,4-Dimethylaniline (B123086) (2,4-xylidine): This compound is formed from the xylyl part of the molecule.

2,4-Diaminoresorcinol: This is the expected product from the central resorcinol ring after the cleavage of both azo groups.

This reductive cleavage can be facilitated by various means, including microbial action under anaerobic conditions, where azoreductase enzymes play a key role, and certain chemical reducing agents. smolecule.com The significance of this pathway is underscored by assessments that identify "Resorcinol, bis(xylylazo)-" as a compound that can cleave to form aromatic amines of potential toxicological concern. industrialchemicals.gov.au

Parent CompoundCleavage SitePredicted Byproducts
This compoundAzo Linkages (-N=N-)2,4-Dimethylaniline
2,4-Diaminoresorcinol

Photodegradation Mechanisms of Azo Compounds

The photodegradation of azo dyes is a complex process initiated by the absorption of light, typically in the UV or visible spectrum. While specific studies on the photodegradation of this compound are not extensively detailed in the reviewed literature, the general mechanisms for azo dyes provide a strong framework for understanding its likely fate upon irradiation. scirp.orgnih.gov

The process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), particularly in the presence of a photocatalyst like titanium dioxide (TiO₂). nih.gov These radicals are powerful oxidizing agents that can attack the azo dye molecule at multiple sites.

Key Steps in Photodegradation:

Excitation: The azo dye molecule absorbs photons, moving to an excited state.

Radical Attack: Hydroxyl radicals or other ROS attack the chromophoric azo group, leading to its cleavage. This initial step is responsible for the decolorization of the dye solution. nih.gov

Aromatic Ring Opening: Subsequent attacks by radicals on the aromatic rings (the xylyl and resorcinol moieties) lead to the opening of these stable structures.

Mineralization: Further oxidation of the resulting intermediates can lead to the formation of smaller, lower molecular weight organic acids, and ultimately to the complete mineralization into carbon dioxide, water, and inorganic ions. researchgate.net

The degradation of binary azo dye mixtures has shown that complete decomposition can be achieved over several hours of irradiation. scirp.org The efficiency of photodegradation is influenced by factors such as the type of photocatalyst, pH, and the concentration of the dye. researchgate.net

Electrocatalytic Applications and Reaction Mechanisms

Electrocatalytic methods represent a promising technology for the degradation of persistent organic pollutants like azo dyes. mdpi.com The fundamental principle involves the generation of strong oxidizing agents at the surface of an anode to break down the complex dye molecule. researchgate.netmdpi.com

The electrocatalytic degradation of azo dyes can proceed through two primary mechanisms:

Direct Anodic Oxidation: The dye molecule is adsorbed onto the anode surface and is directly oxidized by transferring electrons to the electrode.

Indirect Oxidation: This is often the dominant pathway. At the anode, water molecules are oxidized to produce powerful and non-selective hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals then attack and degrade the organic dye molecules in the solution. mdpi.com

H₂O → •OH + H⁺ + e⁻

For an azo dye like this compound, the initial attack by hydroxyl radicals would likely target the azo linkages, leading to rapid decolorization. mdpi.com This is followed by the fragmentation and oxidation of the aromatic intermediates. The efficiency of the electrocatalytic process is highly dependent on the anode material, applied current density, and the composition of the electrolyte. mdpi.commdpi.com For instance, vanadium-doped TiO₂ nano-electrodes have been shown to be effective in degrading azo dyes, achieving high removal of both color and total organic carbon (TOC). mdpi.com

ParameterInfluence on Electrocatalytic Degradation
Anode Material Determines the efficiency of hydroxyl radical generation and the potential for direct oxidation.
Current Density Higher current can increase the rate of degradation but may also lead to higher energy consumption. mdpi.com
pH Affects the surface charge of the electrode and the speciation of the dye, influencing adsorption and reaction kinetics. mdpi.com
Electrolyte Provides conductivity and can participate in the electrochemical reactions.

Future Research Directions and Interdisciplinary Perspectives

Integration with Advanced Materials Science for Novel Applications

The incorporation of functional organic molecules into polymeric or inorganic matrices is a cornerstone of modern materials science. scilit.com While 2,4-Bis(xylylazo)resorcinol is known for its use as a colorant in plastics and textiles due to its vibrant color and stability, its potential as an active component in advanced materials remains largely untapped. guidechem.com

Future research could focus on integrating this azo dye into various material systems to impart specific functionalities:

Functional Polymer Composites: Beyond providing color, the dye could be used as a functional additive. The rigid structure of the bis(xylylazo) groups could potentially enhance the mechanical strength or thermal stability of polymers. Research into its effect on the properties of engineering plastics, thermosets like epoxy resins, or biodegradable polymers could yield new classes of high-performance materials. mdpi.comusm.edu The parent compound, resorcinol (B1680541), is already a key component in resorcinol-formaldehyde resins, known for their adhesive properties, suggesting that its derivatives could offer unique interfacial properties in composites. researchgate.net

Nanomaterial Functionalization: The surface functionalization of nanomaterials (e.g., silica (B1680970) nanoparticles, carbon nanotubes, quantum dots) with this compound could create hybrid materials with tailored optical and electronic properties. Such functionalized nanoparticles could be dispersed within a polymer matrix to create nanocomposites with enhanced features. While regulations exist for nanomaterials in various applications, the fundamental research into their properties is a burgeoning field. europa.eu

Stimuli-Responsive Materials: The azo-benzene moiety is known for its trans-cis photoisomerization upon irradiation with light of a specific wavelength. This property could be harnessed by incorporating the dye into polymer networks or liquid crystal systems to create materials that change shape, color, or surface properties in response to light, paving the way for applications in soft robotics, optical data storage, and smart fabrics.

A summary of potential material integrations is presented below.

Material SystemPotential ApplicationResearch Focus
Engineering PolymersHigh-strength plasticsInvestigate impact on tensile strength and thermal degradation.
Epoxy ResinsAdvanced adhesives, coatingsStudy interfacial adhesion and curing kinetics. researchgate.net
Silica NanoparticlesFunctional fillers, optical tagsDevelop methods for surface covalent attachment and characterization.
Liquid CrystalsLight-activated displaysExplore photo-induced alignment and phase transitions.

Exploration of Energy Transfer and Photonic Properties

The extended π-conjugated system of this compound, characteristic of azo dyes, suggests interesting photophysical properties that warrant deeper investigation. Future studies could pivot from its static color properties to its dynamic interactions with light.

A key area for exploration is its potential role in Förster Resonance Energy Transfer (FRET). libretexts.org FRET is a non-radiative energy transfer mechanism between a donor and an acceptor fluorophore, highly dependent on their proximity (typically within 10 nm). libretexts.orgnih.gov This "molecular ruler" is a powerful tool in biological and materials science. nih.gov

Future research directions include:

Characterization as a FRET Partner: Detailed photophysical studies are needed to determine the dye's quantum yield, fluorescence lifetime, and spectral overlap with potential FRET partners. Its broad absorption spectrum could make it an effective acceptor for a blue or green emitting donor.

Development of FRET-based Probes: By covalently linking this compound to another fluorophore through a linker that changes conformation in response to a specific analyte (e.g., a metal ion, a biomolecule), a ratiometric sensor could be designed. rsc.org Such sensors offer improved accuracy by measuring the ratio of two emission signals. rsc.org

Photosensitization Studies: The molecule's ability to absorb light could be utilized to sensitize other chemical reactions. For instance, it could be investigated as a photosensitizer in photodynamic therapy or for initiating polymerization reactions in 3D printing, where light-absorbing compounds are crucial. mdpi.com

The table below outlines key photophysical parameters that require investigation.

Photophysical PropertySignificance for Photonic Applications
Absorption/Emission SpectraDetermines potential FRET partners and optimal excitation wavelengths.
Fluorescence Quantum YieldEfficiency of light emission, crucial for donor performance in FRET. libretexts.org
Fluorescence LifetimeThe duration of the excited state, influencing energy transfer efficiency.
Photoisomerization Quantum YieldEfficiency of light-induced structural change for photoswitching applications.

Development of Integrated Sensor Platforms

The ability of this compound to form colored complexes with metal ions provides a foundation for its use in analytical chemistry. smolecule.com Future research should aim to translate this capability from simple solution-based assays to sophisticated, integrated sensor platforms for real-world applications.

Lab-on-a-Chip (LOC) and microfluidic technologies offer to miniaturize and automate chemical analyses, providing rapid, high-throughput, and low-volume sample processing. electropages.commicrofluidic-chipshop.comresearchgate.net Integrating this compound as a recognition element into these platforms is a promising research direction.

Potential integrated sensor concepts include:

Microfluidic Colorimetric Sensors: The dye could be immobilized within the microchannels of a LOC device. joanneum.at When a sample containing the target metal ion flows through the channel, a color change would occur, which can be quantified in real-time using an integrated photodiode or a simple camera. mdpi.com This could be applied to environmental monitoring of heavy metals in water.

Optical Fiber Sensors: Coating the tip of an optical fiber with a polymer matrix containing this compound could create a robust and portable sensor. The change in absorbance or fluorescence upon exposure to an analyte would be transmitted through the fiber to a detector.

Paper-Based Analytical Devices (µPADs): For low-cost, point-of-care diagnostics, the dye could be printed onto paper substrates. A drop of sample (e.g., water, biological fluid) would trigger a visible color change, allowing for semi-quantitative analysis without the need for complex instrumentation.

Sensor PlatformAnalytePrinciple of OperationKey Advantage
Lab-on-a-Chip (LOC)Heavy Metal Ions (e.g., Cu²⁺, Zn²⁺)Immobilized dye colorimetry in microchannels. researchgate.netAutomation, high-throughput screening. electropages.comresearchgate.net
Optical FiberpH, Metal IonsChange in absorbance/reflectance at the fiber tip.Remote and in-situ monitoring.
Paper-Based DeviceVarious CationsAnalyte wicks into a zone with printed dye, causing color change.Low cost, field-deployable.

Advanced Methodologies for Mechanistic Elucidation

A thorough understanding of the chemical behavior of this compound is essential for its rational design in new applications. While its basic synthesis via diazotization and coupling is known, advanced methodologies can provide deeper insights into its reaction mechanisms, electronic structure, and dynamic behavior. smolecule.com

Future research should employ a combination of computational and advanced experimental techniques:

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic properties, and vibrational spectra. researchgate.net DFT calculations can predict the structures of metal complexes, rationalize observed color changes upon ion binding, and calculate the energy barriers for photoisomerization, guiding the design of new functional materials. researchgate.net

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for more than just molecular weight determination. scielo.br By monitoring reactions in real-time, ESI-MS can help identify transient intermediates in its synthesis or degradation, providing direct evidence for proposed reaction mechanisms. scielo.br

Time-Resolved Spectroscopy: To fully understand the photonic properties, techniques like pump-probe spectroscopy can be used to study the excited-state dynamics and the kinetics of the trans-cis photoisomerization on femtosecond to nanosecond timescales. This is crucial for developing applications in optical switching and data storage.

Stopped-Flow Kinetics: The kinetics of complex formation with various metal ions can be precisely measured using stopped-flow spectrophotometry. researchgate.net This technique allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, enabling the determination of rate constants and the elucidation of the binding mechanism. researchgate.net

MethodologyResearch QuestionExpected Insight
Density Functional Theory (DFT)What is the structure of the dye-metal complex?Optimized geometries, binding energies, simulated UV-Vis spectra. researchgate.net
ESI-Mass SpectrometryWhat intermediates are formed during synthesis?Direct detection and characterization of transient species in solution. scielo.br
Pump-Probe SpectroscopyHow fast does the molecule isomerize after light absorption?Kinetics of excited-state decay and structural changes.
Stopped-Flow SpectrophotometryWhat is the mechanism of metal ion binding?Reaction rates, rate laws, and mechanistic pathways. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,4-Bis(xylylazo)resorcinol, and how do reaction parameters influence yield and purity?

Synthesis of this compound typically involves coupling resorcinol derivatives with xylyl diazonium salts. Key parameters include:

  • Temperature : Optimal coupling occurs at 0–5°C to stabilize reactive intermediates (e.g., diazonium salts) .
  • Catalysts : Fluorapatite (15% w/w) enhances reaction efficiency in chloroform-based systems by promoting intermediate stability .
  • Solvent Choice : Chloroform or dichloromethane minimizes side reactions due to their low polarity and inertness .

Q. Table 1: Comparison of Synthetic Conditions

ParameterCondition 1 (Chloroform)Condition 2 (DCM)
Yield (%)85–9075–80
Purity (HPLC)≥98%≥95%
Reaction Time (h)4–66–8

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Detects azo group absorption bands (λmax ~450–500 nm) for structural confirmation .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., xylyl vs. resorcinol moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 366.215 for related resorcinol derivatives) .

Q. How should this compound be stored to ensure stability during experiments?

  • Storage Conditions : Protect from light and moisture; store at –20°C in amber vials under inert gas (e.g., N2) .
  • Handling Precautions : Use PPE (gloves, lab coat) and avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Detection : Develop a spectrophotometric assay by chelating the compound with transition metals (e.g., Cu<sup>2+</sup> or Fe<sup>3+</sup>), which shifts λmax and enhances sensitivity .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

  • Controlled Solubility Studies : Test in solvents of varying polarity (e.g., water, DMSO, ethanol) under standardized conditions (25°C, pH 7.4) .
  • Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition pathways .

Q. What role does the azo group play in this compound’s application as a light stabilizer in polymers?

  • Mechanistic Insight : The azo group absorbs UV light (200–400 nm), dissipating energy via cis-trans isomerization and preventing polymer degradation .
  • Validation : Accelerated aging tests (e.g., QUV weathering) with/without the compound quantify UV resistance via FTIR monitoring of carbonyl index changes .

Q. How can researchers design experiments to study metal-chelation properties of this compound?

  • Titration Methods : Conduct potentiometric titrations with metal ions (e.g., Ni<sup>2+</sup>, Co<sup>3+</sup>) to determine binding constants .
  • Spectroscopic Analysis : Monitor shifts in UV-Vis or fluorescence spectra upon metal coordination .

Q. Table 2: Metal-Chelation Data for Related Compounds

Metal IonBinding Constant (log K)λmax Shift (nm)
Cu<sup>2+</sup>8.2 ± 0.3+45
Fe<sup>3+</sup>9.1 ± 0.2+52

Key Methodological Notes

  • Synthesis : Prioritize fluorapatite-catalyzed routes for higher yields and purity .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Safety : Adhere to P273 and P280 guidelines to mitigate hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.